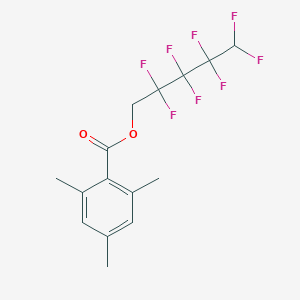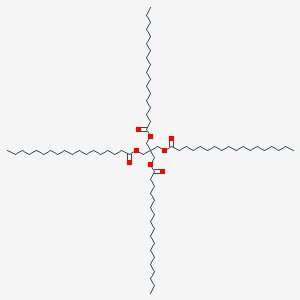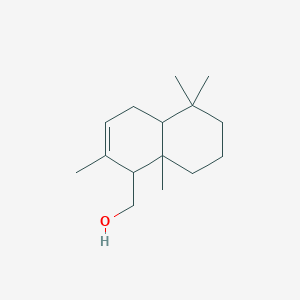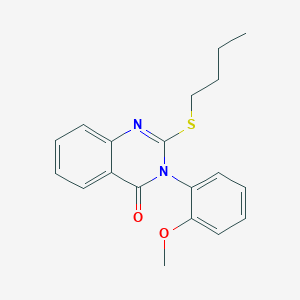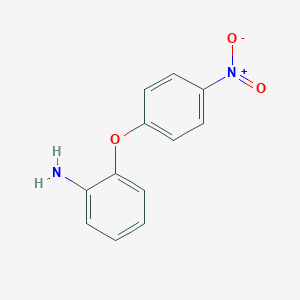
2-(4-Nitrophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)aniline, also known as 4-Nitrophenyl 2-anilinophenyl ether, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its ability to inhibit the activity of certain enzymes and has been used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenoxy)aniline involves the inhibition of the active site of the target enzyme. This compound binds to the enzyme's active site and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The inhibition of enzymes such as tyrosinase and COMT has potential applications in the treatment of various diseases, including Parkinson's disease and melanoma.
Efectos Bioquímicos Y Fisiológicos
2-(4-Nitrophenoxy)aniline has been shown to have various biochemical and physiological effects. It has been reported to inhibit the biosynthesis of melanin, which has potential applications in the treatment of hyperpigmentation disorders. This compound has also been shown to have potential as an anticancer agent, as it inhibits the activity of tyrosinase, which is involved in the biosynthesis of melanin and is overexpressed in melanoma cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Nitrophenoxy)aniline in lab experiments include its ability to selectively inhibit the activity of certain enzymes, its high yield synthesis method, and its solubility in organic solvents. However, the limitations of using this compound include its potential toxicity and the need for caution when handling it.
Direcciones Futuras
There are various future directions for the use of 2-(4-Nitrophenoxy)aniline in scientific research. One potential application is in the development of new drugs for the treatment of Parkinson's disease and melanoma. Another direction is in the development of new bioanalytical methods for the detection and quantification of this compound in biological samples. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of 2-(4-Nitrophenoxy)aniline involves the reaction of 4-nitrophenol with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. This synthesis method has been widely used in the laboratory to produce 2-(4-Nitrophenoxy)aniline in high yields.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenoxy)aniline has been used in various scientific research applications, including enzyme inhibition studies, drug discovery, and bioanalytical chemistry. It is known to inhibit the activity of certain enzymes, such as tyrosinase and catechol-O-methyltransferase (COMT), which are involved in the biosynthesis of melanin and the metabolism of catecholamines, respectively.
Propiedades
Número CAS |
18226-25-0 |
|---|---|
Nombre del producto |
2-(4-Nitrophenoxy)aniline |
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H10N2O3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H,13H2 |
Clave InChI |
RRKNYJSXOGMLIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
2-(4-Nitrophenoxy)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



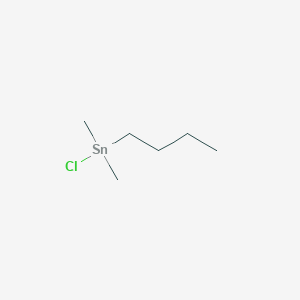
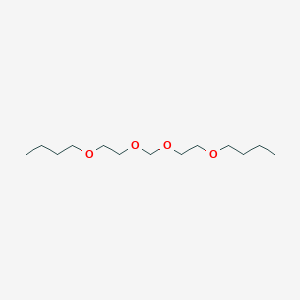
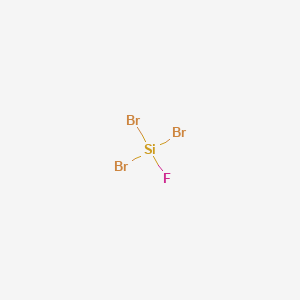
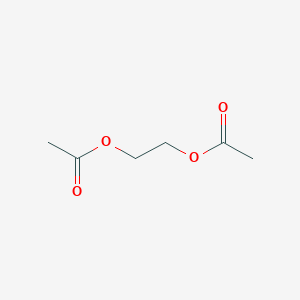
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
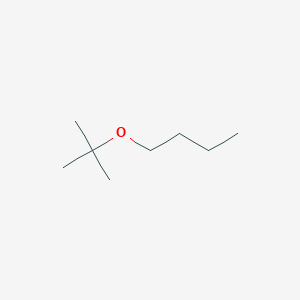
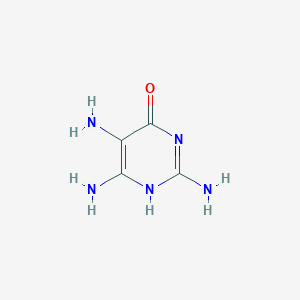
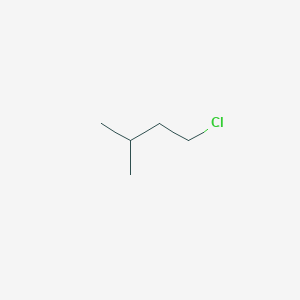
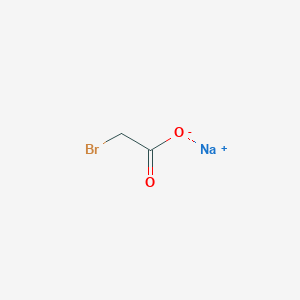
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
